3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
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Description
3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a useful research compound. Its molecular formula is C18H19FN6O2S and its molecular weight is 402.45. The purity is usually 95%.
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Biological Activity
The compound 3-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a novel synthetic molecule that has garnered attention for its potential biological activities. Its structural components suggest a diverse range of interactions within biological systems, particularly in the context of antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C16H17FN6O2S, with a molecular weight of 376.41 g/mol. The compound features a piperazine ring, a pyridazine moiety, and a pyrazole group, which are known to contribute to various pharmacological activities.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Antimicrobial Activity
- Studies have shown that derivatives of piperazine compounds often display antimicrobial properties. The compound's structure suggests potential efficacy against various bacterial strains.
- A related study indicated that similar compounds showed minimum inhibitory concentrations (MIC) as low as 6.25 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting that derivatives could be effective against these pathogens .
2. Antitubercular Activity
- In a study focusing on anti-tubercular agents, compounds similar to the target molecule demonstrated IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra . This indicates that structural modifications can enhance activity against tuberculosis.
3. Cytotoxicity and Anticancer Potential
- Cytotoxic effects were evaluated using various cell lines, including HEK-293 cells. The results indicated that some derivatives exhibited low cytotoxicity, making them suitable candidates for further development as anticancer agents .
- The IC50 values for related compounds in cancer studies ranged significantly, highlighting the need for further investigation into the specific activity of this compound against cancer cell lines.
Research Findings and Case Studies
Recent studies have provided insights into the biological mechanisms and efficacy of this compound:
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | MIC values as low as 6.25 µg/mL | |
Antitubercular | IC50 values between 1.35 - 2.18 µM | |
Cytotoxicity | Low toxicity in HEK-293 cells |
Case Study: Antitubercular Efficacy
In a detailed investigation into anti-tubercular agents, several compounds were synthesized and evaluated for their efficacy against Mycobacterium tuberculosis. Among these, derivatives closely related to our target compound showed promising results with IC90 values indicating strong potential for therapeutic use .
Properties
IUPAC Name |
3-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2S/c1-14-8-9-25(22-14)18-7-6-17(20-21-18)23-10-12-24(13-11-23)28(26,27)16-4-2-15(19)3-5-16/h2-9H,10-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSZNAPFULEIHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.